molecular formula C17H19NO2 B5853117 N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide

N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide

Cat. No. B5853117
M. Wt: 269.34 g/mol
InChI Key: PKIKZLWLWIINTF-NTCAYCPXSA-N
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Description

N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide, also known as TFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide may also inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have a low toxicity profile and does not exhibit significant side effects in vitro or in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is its versatility in various fields of scientific research. N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide can be easily synthesized and has a wide range of potential applications. However, one of the limitations of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide research, including its potential as an anticancer agent, its use in organic synthesis, and its application in material science. Further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide and its potential applications in various fields of scientific research. Additionally, the development of new synthesis methods for N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide may lead to the discovery of new compounds with potential applications in medicine, materials science, and other fields.

Synthesis Methods

N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide is synthesized by reacting 2-furyl acetic acid with tert-butylamine and phenyl isocyanate. The reaction is catalyzed by triethylamine and yields N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide as a white crystalline solid.

Scientific Research Applications

N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been used as a reagent to synthesize various compounds, including pyrroles, pyridines, and indoles. In material science, N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide has been used as a monomer to synthesize various polymers, including polyacrylamides and polyurethanes.

properties

IUPAC Name

(E)-N-tert-butyl-3-(furan-2-yl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)18-16(19)15(12-14-10-7-11-20-14)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIKZLWLWIINTF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-(2-furyl)-2-phenylacrylamide

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